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molecular formula C6H8N2O B038734 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 112513-79-8

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No. B038734
M. Wt: 124.14 g/mol
InChI Key: ZNTOIYUPLXOHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

To a solution of imidazole (2 mL, 30.26 mmol) and acetic acid (0.12 mL, 2.12 mmol) in dry dioxane (20 mL) under N2 was added acrolein (3.03 mL, 45.39 mmol) in 1 portion and the resultant solution heated to reflux for 4 hr. The reaction mixture was concentrated in vacuo and the yellow-brown residue was purified by column chromatography, (elution with 25% methanol in DCM) to give the title product; 1H NMR (500 MHz, DMSO) delta 2.25 (1H, ddt, J=13.06, 7.90, 3.94, 3.94 Hz), 2.70-2.87 (1H, m), 3.85 (1H, ddd, J=10.72, 8.51, 4.26 Hz), 4.03 (1H, ddd, J=10.72, 7.80, 6.23 Hz), 4.86 (1H, dd, J=7.09, 3.00 Hz), 5.58 (1H, br. s.), 6.94 (1H, s), 7.06 (1H, d, J=0.95 Hz); LC-MS: m/z=+124.9 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
acrolein
Quantity
3.03 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O)(=O)C.[CH:10]([CH:12]=[CH2:13])=[O:11]>O1CCOCC1>[N:1]1[CH:5]=[CH:4][N:3]2[CH2:13][CH2:12][CH:10]([OH:11])[C:2]=12

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
acrolein
Quantity
3.03 mL
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the yellow-brown residue was purified by column chromatography, (elution with 25% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
N1=C2N(C=C1)CCC2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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